molecular formula C7H6BrFO2 B7965072 2-Bromo-3-fluoro-5-methoxyphenol

2-Bromo-3-fluoro-5-methoxyphenol

Cat. No.: B7965072
M. Wt: 221.02 g/mol
InChI Key: PCNLOJWCHPFNRI-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-methoxyphenol is an aromatic compound with the molecular formula C7H6BrFO2 It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-methoxyphenol typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluoro-5-methoxyphenol using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

2-Bromo-3-fluoro-5-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-3-fluoro-5-methoxyphenol exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like bromine and fluorine can influence its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methoxyphenol
  • 2-Bromo-5-fluorophenol
  • 3-Fluoro-5-methoxyphenol

Uniqueness

2-Bromo-3-fluoro-5-methoxyphenol is unique due to the combination of bromine, fluorine, and methoxy groups on the phenol ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-3-fluoro-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNLOJWCHPFNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785528-41-7
Record name 2-bromo-3-fluoro-5-methoxyphenol
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